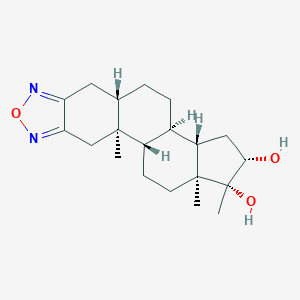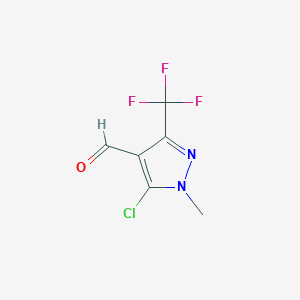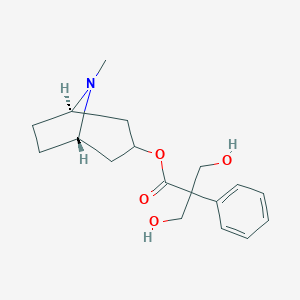
7-Fluoro-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-phenylquinoline-4-carboxylic acid is a biochemical compound with the molecular formula C16H10FNO2 and a molecular weight of 267.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline have been used to form an intermediate compound, which then reacts with various substituted amines to produce the desired products .Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-phenylquinoline-4-carboxylic acid consists of a quinoline core with a fluorine atom at the 7-position and a phenyl group at the 2-position. The carboxylic acid group is attached at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving 7-Fluoro-2-phenylquinoline-4-carboxylic acid are not detailed in the search results, quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The predicted melting point of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is 184.96°C, and its predicted boiling point is approximately 459.8°C at 760 mmHg. The compound has a predicted density of 1.3 g/cm³ .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound can be used as an intermediate in the synthesis of various derivatives. For instance, it can react with various substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives .
Anticancer Activity
Some derivatives of 7-Fluoro-2-phenylquinoline-4-carboxylic acid have shown significant anticancer activity. They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO .
Apoptotic DNA Fragmentation
Certain derivatives of this compound have exhibited excellent DNA fragmentation patterns, confirming apoptosis. This property is particularly useful in cancer research, as it can help understand the mechanisms of cell death .
Molecular Docking Studies
The compound and its derivatives can be used in molecular docking studies. These studies can help establish the probable mechanism of action of synthesized compounds, which is crucial in drug discovery .
Histone Deacetylase Inhibitors
2-Phenylquinoline-4-carboxylic acid derivatives, which can be synthesized from 7-Fluoro-2-phenylquinoline-4-carboxylic acid, have been found to act as novel histone deacetylase inhibitors. This property makes them potential candidates for the development of anticancer drugs .
Catalyst in Doebner Reaction
7-Fluoro-2-phenylquinoline-4-carboxylic acid can be synthesized using the Doebner reaction, where Iron (III) trifluoromethanesulfonate [Fe (OTF)3] acts as an effective catalyst .
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
132132-54-8 |
Source


|
| Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

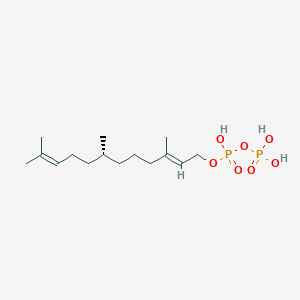
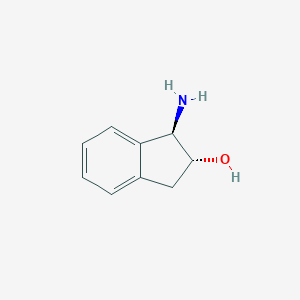


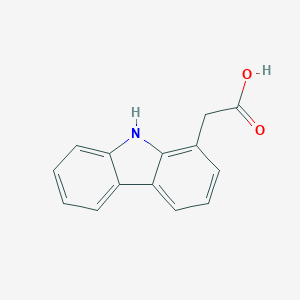
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
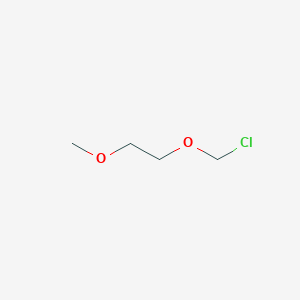

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)


